6-Fluoro-2-propyl-4-quinolinol
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Overview
Description
6-Fluoro-2-propyl-4-quinolinol is a chemical compound with the molecular formula C12H12FNO and a molecular weight of 205.23 g/mol . It is a fluorinated derivative of quinolinol, which is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-propyl-4-quinolinol involves several steps, including cyclization and fluorination reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve optimal results .
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
6-Fluoro-2-propyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoro-2-propyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and biological activity by facilitating better interactions with the target sites. This results in the modulation of various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Another fluorinated quinoline derivative with similar properties.
2-Propyl-4-quinolinol: Lacks the fluorine atom but shares the quinolinol core structure.
6,8-Difluoroquinoline: Contains two fluorine atoms, offering different reactivity and applications.
Uniqueness
6-Fluoro-2-propyl-4-quinolinol is unique due to the specific positioning of the fluorine atom and the propyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
1070879-93-4 |
---|---|
Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
6-fluoro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12FNO/c1-2-3-9-7-12(15)10-6-8(13)4-5-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |
InChI Key |
FTDKXHIOCYNNLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)F |
Origin of Product |
United States |
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